molecular formula C5H2Cl2O2S B154882 4,5-Dichlorothiophene-2-carboxylic acid CAS No. 31166-29-7

4,5-Dichlorothiophene-2-carboxylic acid

Cat. No.: B154882
CAS No.: 31166-29-7
M. Wt: 197.04 g/mol
InChI Key: JDBAYLWBVQVMTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Dichlorothiophene-2-carboxylic acid can be synthesized through several methods. One common synthetic route involves the chlorination of thiophene-2-carboxylic acid. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-chlorination.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration . This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichlorothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation can produce sulfoxides or sulfones .

Scientific Research Applications

Antibacterial Activity

DCA has been studied for its antibacterial properties, particularly against Gram-negative bacteria. Research indicates that it acts as an inhibitor of the MreB protein in bacteria such as Escherichia coli, which is vital for maintaining cell shape and division. This inhibition leads to significant disruptions in bacterial growth and morphology .

Neurological Disorders

DCA has potential applications in treating neurological disorders like Alzheimer's disease. It is involved in the development of therapeutic agents targeting BACE1 and BACE2 enzymes, which are critical in the production of beta-amyloid peptides associated with Alzheimer's pathology. By inhibiting these enzymes, DCA may help reduce the accumulation of harmful peptides .

Agricultural Applications

DCA serves as a building block in the synthesis of agrochemicals. Its derivatives can be formulated into pesticides or herbicides due to their biological activity against various plant pathogens and pests. This application is crucial for developing sustainable agricultural practices that minimize environmental impact while maximizing crop yield .

Material Science

The compound is utilized in synthesizing advanced materials, including polymers and dyes. Its unique chemical structure allows it to act as a functional intermediate in producing specialty chemicals with desired properties for industrial applications .

The following table summarizes key biological activities associated with DCA:

Activity Description
AntibacterialInhibits MreB protein; effective against multidrug-resistant strains like Pseudomonas aeruginosa
Enzyme InhibitionTargets BACE1 and BACE2; potential application in Alzheimer's treatment
Toxicity AssessmentCan cause skin irritation; requires careful handling due to cytotoxic effects on mammalian cells

Antibacterial Efficacy

A study demonstrated that DCA exhibited significant antibacterial activity against multidrug-resistant strains when combined with efflux pump inhibitors. This combination enhanced its effectiveness, suggesting a novel approach to combat antibiotic resistance .

Toxicological Evaluation

Toxicological assessments indicated that while DCA is effective against certain pathogens, it also induces oxidative stress markers in mammalian cells. This finding underscores the importance of evaluating cytotoxicity before considering therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dichlorothiophene-2-carboxylic acid is unique due to the presence of two chlorine atoms, which enhance its reactivity and allow for the formation of a wide range of derivatives.

Biological Activity

4,5-Dichlorothiophene-2-carboxylic acid (DCA) is a sulfur-containing aromatic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

  • Chemical Formula : C5_5H2_2Cl2_2O2_2S
  • Molecular Weight : 197.04 g/mol
  • CAS Number : 31166-29-7
  • IUPAC Name : this compound

Research indicates that this compound may exhibit its biological activity through several mechanisms:

  • Inhibition of Bacterial Proteins : DCA has been identified as a potential inhibitor of the MreB protein in bacteria such as E. coli. MreB is crucial for maintaining cell shape and facilitating cell division. Inhibition of this protein leads to significant disruption in bacterial growth and morphology .
  • Antibacterial Activity : Studies have shown that DCA and its derivatives possess antibacterial properties, particularly against Gram-negative bacteria. The compound's ability to inhibit MreB ATPase activity suggests a novel approach to combating antibiotic resistance .
  • Cellular Uptake and Toxicity : The compound's lipophilicity (Log P values ranging from 1.55 to 3.25) indicates good membrane permeability, which is essential for effective cellular uptake. However, toxicity assessments reveal that it can cause skin irritation and eye damage upon contact, necessitating careful handling .

Biological Activity Data

The following table summarizes the biological activity data related to this compound:

Activity Type Details
Antibacterial Activity Effective against E. coli with MIC values ranging from 8 to 32 µg/ml depending on the presence of efflux pump inhibitors .
Toxicity Classified as Category 4 for acute toxicity (oral), Category 2 for skin corrosion/irritation .
Mechanism of Action Inhibits MreB ATPase activity; disrupts bacterial cell division and morphology .
Bioaccumulation Potential High persistence in water and soil; potential endocrine disrupting properties noted .

Case Studies

  • Antibacterial Efficacy Against Multidrug-Resistant Strains :
    A study evaluated the efficacy of DCA against various multidrug-resistant strains of Pseudomonas aeruginosa and Klebsiella pneumoniae. The results indicated that DCA could reduce bacterial viability significantly when used in combination with efflux pump inhibitors, suggesting a synergistic effect that enhances its antibacterial properties .
  • Toxicological Assessment :
    In a toxicological study assessing the effects of DCA on mammalian cells, it was found that exposure led to increased levels of oxidative stress markers. This suggests that while DCA may be effective against certain pathogens, its cytotoxicity must be carefully evaluated before therapeutic applications can be considered .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,5-Dichlorothiophene-2-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves functionalizing thiophene precursors via chlorination and carboxylation. For example, Ethyl 4,5-dichlorothiophene-2-carboxylate (CAS 130562-97-9) can serve as an intermediate, where hydrolysis under acidic or basic conditions yields the carboxylic acid derivative . Reaction optimization (e.g., temperature, catalyst selection) is critical to minimize side products like dechlorinated byproducts.

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Combine NMR (¹H/¹³C), IR, and mass spectrometry. For instance, the presence of two chlorine atoms in the thiophene ring produces distinct splitting patterns in NMR, while IR confirms the carboxylic acid (-COOH) stretching band near 1700 cm⁻¹. High-resolution mass spectrometry (HRMS) should match the molecular formula C₅H₂Cl₂O₂S (exact mass: 195.91 g/mol) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Recrystallization using polar solvents (e.g., ethanol/water mixtures) or chromatography (silica gel with ethyl acetate/hexane eluents) is standard. Monitor purity via HPLC with UV detection at 254 nm, ensuring a single peak corresponding to the target compound .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chlorine atoms and carboxylic acid group activate the thiophene ring for electrophilic substitution. Density Functional Theory (DFT) studies (e.g., using B3LYP/6-31G*) can predict reactive sites, showing enhanced electrophilicity at the 3-position. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids confirms regioselectivity .

Q. What are the challenges in analyzing trace impurities in this compound, and how can they be resolved?

  • Methodological Answer : Common impurities include residual ethyl ester intermediates or dechlorinated derivatives. Use LC-MS/MS with a C18 column and gradient elution (acetonitrile/0.1% formic acid) for detection. Quantify impurities against reference standards (e.g., Pharmacopeial Reference Standard Catalogue 2022) .

Q. How can computational modeling guide the design of this compound derivatives for antimicrobial activity?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to screen derivatives against bacterial enzyme targets (e.g., DNA gyrase). Correlate LogP (2.71, from experimental data) with membrane permeability and bioactivity. In vitro assays (MIC testing) validate computational predictions .

Q. Data Contradictions and Resolution

Q. Discrepancies in reported melting points for this compound: How to address them?

  • Methodological Answer : Variations may arise from polymorphic forms or impurities. Standardize measurement using differential scanning calorimetry (DSC) under inert atmosphere. Compare results with peer-reviewed datasets (e.g., Gol'dfarb et al., 1983) and ensure purity >98% via elemental analysis .

Q. Safety and Handling Protocols

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood. Avoid skin contact due to potential irritancy. Waste disposal must follow EPA guidelines, with neutralization of acidic residues before disposal .

Properties

IUPAC Name

4,5-dichlorothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2O2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBAYLWBVQVMTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50308220
Record name 4,5-dichlorothiophene-2-carboxylic acid
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Molecular Weight

197.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31166-29-7
Record name 31166-29-7
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Record name 4,5-dichlorothiophene-2-carboxylic acid
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Record name 4,5-Dichlorothiophene-2-carboxylic acid
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Synthesis routes and methods I

Procedure details

5-Chloro-2-thiophenecarboxylic acid (6.50 g) was dissolved in N,N-dimethylformamide (30 ml), and ethyl iodide (3.2 ml) and potassium carbonate (5.52 g) were added. The mixture was stirred at room temperature for 15 hours, poured into water and extracted with diethyl ether. The extract was washed with 5% aqueous potassium hydrogen sulfate, dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 5-chloro-2-thiophenecarboxylic acid ethyl ester (5.27 g). 5-Chloro-2-thiophenecarboxylic acid ethyl ester (2.23 g) was dissolved in acetonitrile (30 ml), and sulfuryl chloride (1.4 ml) in acetonitrile (20 ml) was added dropwise. The mixture was stirred at room temperature for 48 hours, and 10% aqueous sodium thiosulfate (100 ml) was added. The mixture was stirred at room temperature for 2 hours and extracted with diethyl ether. The extract was washed with saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel chromatography. The desired fractions were concentrated under reduced pressure to give 4,5-dichloro-2-thiophenecarboxylic acid ethyl ester (6.21 g). 4,5-Dichloro-2-thiophenecarboxylic acid ethyl ester (6.21 g) was dissolved in a mixture of ethanol (25 ml) and tetrahydrofuran (25 ml), and 1N aqueous sodium hydroxide (50 ml) was added. The mixture was stirred at 60° C. for 15 hours and washed with diethyl ether. The aqueous layer was acidified with 1N hydrochloric acid and extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give 4,5-dichloro-2-thiophenecarboxylic acid (2.14 g) as crystals.
Quantity
6.21 g
Type
reactant
Reaction Step One
Quantity
25 mL
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25 mL
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Quantity
50 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Into a solution of sodium hydroxide (19.2 grams, 48.0 mmole) in water (30 ml) and ice (120 g) at −10° C. was bubbled Cl2 gas until 14.4 g was obtained. The solution was warmed to 50° C. and 1-(4,5-Dichloro-thiophen-2-yl)-ethanone (8.5 0 grams, 40.0 mmole) in dioxane (40 ml) was added dropwise as the temperature rose to 80-90° C. This temperature was maintained for 30 minutes. The mixture was poured into 500 ml water. This was extracted with diethyl ether, and the aqueous was treated with NaHSO3, then acidified to pH 1 with concentrated HCl. The resultant precipitate was filtered, and dried to give a white solid. (5.7 g). MW 197.04; 1H NMR (DMSO-d6) d 7.731 (1H, s).
Quantity
19.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
120 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

4,5-Dichlorothiophene-2-carboxylic acid
4,5-Dichlorothiophene-2-carboxylic acid
4,5-Dichlorothiophene-2-carboxylic acid
4,5-Dichlorothiophene-2-carboxylic acid
4,5-Dichlorothiophene-2-carboxylic acid
4,5-Dichlorothiophene-2-carboxylic acid

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